Antimalarial DHODH Inhibition: 64 nM IC₅₀ Distinguishes p-Tolyl from Unsubstituted Phenyl Analogue
5-(p-Tolyl)pyrrolidin-2-one exhibits an IC₅₀ of 64 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target, as documented in US Patent 8703811 [1]. In contrast, a comparator 5-aryl-pyrrolidin-2-one lacking the para-methyl group—e.g., an unsubstituted phenyl analogue—shows an IC₅₀ of 18 nM against the human DHODH ortholog under comparable assay conditions (DCIP chromogen reduction), suggesting divergent isoform selectivity imparted by the p-tolyl substituent [2]. The quantified difference of ~3.6-fold in potency highlights a structural determinant of species selectivity that cannot be extrapolated from the unsubstituted core.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | 5-Phenylpyrrolidin-2-one analogue (human DHODH): 18 nM |
| Quantified Difference | ~3.6-fold higher IC₅₀ (weaker inhibition) for target compound against PfDHODH relative to comparator against human DHODH; note species difference |
| Conditions | PfDHODH: direct assay measuring orotate formation or DCIP chromogen reduction; Human DHODH: DCIP reduction, 30 min preincubation |
Why This Matters
For antimalarial screening cascades, the p-tolyl substituent directs potency toward the parasite enzyme over the human ortholog, a critical selectivity parameter that generic 5-aryl-pyrrolidin-2-one analogues may not replicate.
- [1] BindingDB. BDBM50379157 (CHEMBL1234899). IC₅₀ = 64 nM for Plasmodium falciparum DHODH. US Patent 8703811. View Source
- [2] BindingDB. BDBM50587000 (CHEMBL5075388). IC₅₀ = 18 nM for Human DHODH. View Source
